molecular formula C30H21BO2 B1593006 (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid CAS No. 853945-50-3

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

Cat. No. B1593006
CAS RN: 853945-50-3
M. Wt: 424.3 g/mol
InChI Key: OFXAVYZQVCXGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid” is a chemical compound . It is also known as “[10- [4- (1-Naphthyl)phenyl]-9-anthryl]boronic Acid” and it contains varying amounts of anhydride .


Molecular Structure Analysis

The molecular formula of this compound is C30H21BO2 . The exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

This compound has been utilized in the development of deep-blue OLEDs . Researchers have synthesized materials like NA-AN-NA , which is structurally similar to the compound , demonstrating good thermal stability and suitable energy levels for hole and electron transport . These materials are crucial for achieving high efficiency and low roll-off in OLEDs, making them promising for future display technologies.

Photophysical Properties

Anthracene-based derivatives, including those related to our compound, have been studied for their photophysical properties. They exhibit high thermal stability and blue emission with a high quantum yield. This makes them valuable for applications requiring stable, high-intensity blue light, such as in sensing and imaging technologies .

Electrochemical Properties

The electrochemical properties of anthracene-based compounds have been explored, revealing that different substituents can significantly affect optical properties. This is important for the design of materials in solar cells and other energy-related applications where controlled energy levels are crucial .

Host Materials for Phosphorescent Emitters

Compounds like (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid serve as host materials for phosphorescent emitters in OLEDs. Their balanced hole and electron transporting properties are key to achieving efficient and stable phosphorescence, which is essential for high-quality display and lighting solutions .

Chemical Sensing

Due to their fluorescent properties, anthracene-based compounds can be used in chemical sensors. They can detect the presence of various substances by changes in their emission when interacting with different chemicals, which is beneficial for environmental monitoring and diagnostics .

Synthetic Chemistry

The boronic acid group in the compound allows for its use in Suzuki coupling reactions, a widely used method for creating carbon-carbon bonds in organic synthesis. This is particularly useful in the pharmaceutical industry for the synthesis of complex molecules .

Safety and Hazards

This compound is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

[10-(4-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21BO2/c32-31(33)30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19,32-33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXAVYZQVCXGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630997
Record name {10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853945-50-3
Record name {10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl]boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10-(4-Naphthalene-1-yl-phenyl)anthracene-9-boronic acid was synthesized by the same method, except that in Synthetic Example 1, 1-naphthaleneboronic acid was used as a starting material in place of 2-naphthaleneboronic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.